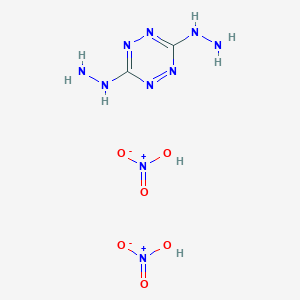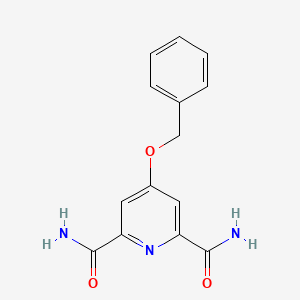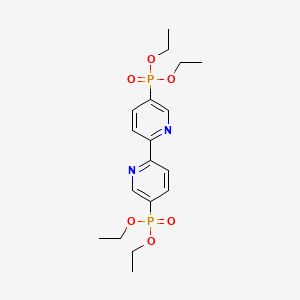
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid is a compound that features a tetrazine ring substituted with hydrazine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine typically involves the reaction of substituted nitriles with hydrazine in the presence of dichloromethane (DCM) and ethanol (EtOH). This reaction is often followed by oxidation using sodium nitrite (NaNO2) in acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted and solid-phase synthesis techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium nitrite in acetic acid.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The hydrazine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite, acetic acid, hydrazine, and various electrophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .
Wissenschaftliche Forschungsanwendungen
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the derivatives of the compound being used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Similar structure with two hydrazine groups attached to the tetrazine ring.
1,2,4,5-Tetrazine-3,6-dione,1,2-dihydro-,dihydrazone: Another tetrazine derivative with different substituents.
Uniqueness
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine is unique due to its specific substitution pattern and high nitrogen content, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
254879-84-0 |
|---|---|
Molekularformel |
C2H8N10O6 |
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid |
InChI |
InChI=1S/C2H6N8.2HNO3/c3-5-1-7-9-2(6-4)10-8-1;2*2-1(3)4/h3-4H2,(H,5,7,8)(H,6,9,10);2*(H,2,3,4) |
InChI-Schlüssel |
KYFCBHJSGKBNQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(N=N1)NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)


![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)



![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
